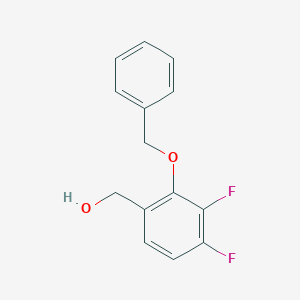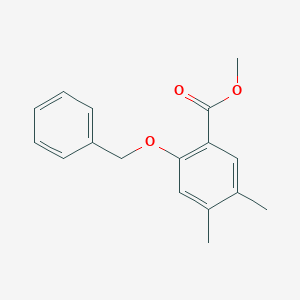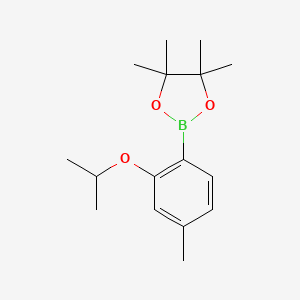
(2-(Benzyloxy)-3,4-difluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyloxy compounds are a class of organic compounds that contain a benzyloxy functional group (C6H5CH2O-). They are often used as protecting groups in organic synthesis .
Synthesis Analysis
Benzyloxy compounds can be synthesized through various methods. One common method is the reaction of a benzyl halide with an alcohol in the presence of a base . Another method involves the oxidation of alkyl side-chains on a benzene ring .Molecular Structure Analysis
The molecular structure of benzyloxy compounds typically consists of a benzene ring attached to an oxygen atom, which is in turn attached to another carbon-based group .Chemical Reactions Analysis
Benzyloxy compounds can undergo a variety of chemical reactions. For example, they can be oxidized to form benzoic acids . They can also participate in electrophilic substitution reactions due to the activating effect of the benzyloxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyloxy compounds can vary widely depending on their specific structure. For example, they may have different solubilities, melting points, and boiling points .科学研究应用
Fluorescent Probes for Biomedical Applications
This compound can be utilized in the design and synthesis of fluorescent probes, which are vital in biomedical research. Fluorescent probes are sensitive and selective, allowing for the detection of biomolecules or molecular activities within cells through fluorescence signals . The design principles involve determining the target molecule, selecting a suitable fluorescent dye, and introducing targeting groups to increase the affinity between the probe and the target molecule.
Environmental Monitoring
In environmental science, fluorescent probes derived from this compound can be used to monitor pollutants or detect specific environmental parameters. The high sensitivity of these probes makes them ideal for tracking trace amounts of contaminants, aiding in the protection of ecosystems and public health .
Food Safety Analysis
The food industry can benefit from the application of fluorescent probes based on “(2-(Benzyloxy)-3,4-difluorophenyl)methanol” for detecting foodborne pathogens or contaminants. These probes can ensure the safety and quality of food products by providing rapid and non-toxic detection methods .
Analytical Chemistry
In analytical chemistry, the compound can be part of assays that require fluorescent tagging of molecules. It can be used to quantify nucleic acids or proteins, providing a valuable tool for various research and diagnostic applications .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(3,4-difluoro-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-12-7-6-11(8-17)14(13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFGIAAYZFQRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-3,4-difluorophenyl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














